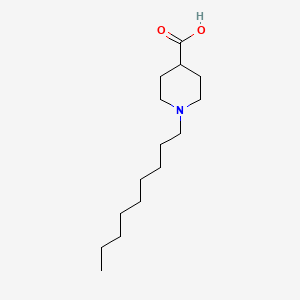

1-Nonylpiperidine-4-carboxylic acid

Description

Contextualization within the Piperidine-4-carboxylic Acid Scaffold Class

The foundational structure of 1-Nonylpiperidine-4-carboxylic acid is the piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid. wikipedia.org This heterocyclic compound, featuring a piperidine (B6355638) ring with a carboxylic acid group at the fourth position, is a crucial building block in the design of new drugs. wikipedia.orgresearchgate.net The piperidine ring itself is a prevalent feature in many pharmaceuticals and natural alkaloids, valued for its ability to influence a molecule's physical and chemical properties. nih.govacs.org

The piperidine-4-carboxylic acid scaffold provides a rigid framework that can be chemically modified at various positions to interact with biological targets. Its derivatives have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors and as agents targeting the central nervous system. nih.govajchem-a.com For instance, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov

| Property | Value |

| IUPAC Name | Piperidine-4-carboxylic acid |

| Synonym | Isonipecotic acid |

| Molecular Formula | C₆H₁₁NO₂ |

| Molar Mass | 129.16 g/mol |

| Biological Role | GABA-A receptor partial agonist |

A summary of key properties for the parent scaffold, Piperidine-4-carboxylic acid. wikipedia.org

Overview of N-Substituted Piperidine Derivatives in Bioactive Molecules

The nitrogen atom of the piperidine ring is a key point for chemical modification, and N-substituted piperidine derivatives are a significant class of bioactive molecules. ajchem-a.com The substituent attached to this nitrogen can profoundly alter the compound's size, shape, and electronic distribution, which in turn affects how it interacts with biological systems. fiveable.me

The nature of the N-substituent can influence a range of properties, including a molecule's ability to cross cell membranes, its binding affinity to a target protein, and its metabolic stability. For example, the addition of a benzyl (B1604629) group to the piperidine nitrogen has been a common strategy in the development of various therapeutic agents. google.com Researchers have explored a vast array of N-substituents, from simple alkyl chains to more complex aromatic and heterocyclic groups, to fine-tune the pharmacological profile of piperidine-based compounds. researchgate.netajchem-a.com

Research Significance of the N-Nonyl Moiety in Structure-Activity Landscapes

This increased lipophilicity can have several consequences for the molecule's behavior. It may enhance the compound's ability to cross lipid-rich barriers in the body, such as the blood-brain barrier. The length and flexibility of the nonyl chain can also allow for new or enhanced interactions with hydrophobic pockets within a biological target. The systematic modification of alkyl chain length is a common strategy in drug discovery to optimize potency and selectivity. fiveable.me The study of how the N-nonyl group specifically influences the activity of the piperidine-4-carboxylic acid scaffold can provide valuable insights for the design of new compounds with desired therapeutic properties. gardp.org

| Feature | Potential Influence |

| Piperidine-4-carboxylic acid Core | Provides a rigid scaffold and key interaction points (nitrogen atom and carboxylic acid group). |

| N-Substituted Nitrogen | Allows for modification of the molecule's overall properties. |

| N-Nonyl Moiety | Increases lipophilicity, potentially affecting membrane permeability and target binding. |

An interactive table summarizing the structural features of this compound and their potential impact.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYJNOAKICGPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656033 | |

| Record name | 1-Nonylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156807-77-0 | |

| Record name | 1-Nonylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nonylpiperidine 4 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of the 1-Nonylpiperidine-4-carboxylic Acid Skeleton

A logical retrosynthetic analysis of this compound begins with the disconnection of the C-N bond of the piperidine (B6355638) ring. This primary disconnection points to two key synthons: a piperidine-4-carboxylic acid precursor and a nonyl electrophile. This approach is the most straightforward as it relies on the well-established nucleophilicity of the piperidine nitrogen.

Further disconnection of the piperidine-4-carboxylic acid synthon can be envisioned through various routes. A common strategy involves the hydrolysis of a corresponding ester, such as a methyl or ethyl ester, which are often used to protect the carboxylic acid functionality during the N-alkylation step. The piperidine ring itself can be retrosynthetically traced back to simpler, acyclic precursors, although for practical laboratory synthesis, piperidine-4-carboxylic acid or its esters are readily available starting materials.

Alkylation Strategies for N-Substitution of Piperidine-4-carboxylic Acid Precursors

The formation of the N-nonyl bond is the pivotal step in the synthesis of this compound. Two primary strategies are commonly employed for the N-alkylation of piperidine derivatives: direct alkylation and reductive amination.

Direct Alkylation: This classic and widely used method involves the reaction of a piperidine-4-carboxylic acid precursor with a nonyl halide, typically 1-bromononane (B48978) or 1-iodononane. The reaction is an SN2 substitution where the secondary amine of the piperidine ring acts as the nucleophile. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is required. Common bases for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net To circumvent potential solubility issues of the carboxylic acid, the reaction is often performed on the corresponding ester, such as methyl or ethyl piperidine-4-carboxylate, followed by a final hydrolysis step.

Reductive Amination: An alternative and powerful strategy is reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure involves the reaction of a piperidine-4-carboxylic acid precursor with nonanal. The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. libretexts.org A key advantage of this method is the avoidance of over-alkylation, which can sometimes be an issue with direct alkylation. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the aldehyde starting material. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions.

For direct alkylation , several factors are crucial:

Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. A common and effective combination is potassium carbonate in DMF. researchgate.net

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, often in the range of 70-100 °C.

Control of Stoichiometry: To minimize the formation of quaternary ammonium (B1175870) salt byproducts, it is often beneficial to add the alkylating agent (nonyl halide) slowly to the reaction mixture containing the piperidine precursor. researchgate.net

In reductive amination , optimization focuses on:

pH Control: The initial iminium ion formation is acid-catalyzed, while the reduction step is more efficient at a neutral or slightly basic pH. Therefore, maintaining the appropriate pH throughout the reaction is important.

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less toxic and generally provides cleaner reactions compared to sodium cyanoborohydride. masterorganicchemistry.com

Reaction Time and Temperature: These parameters are adjusted to ensure complete formation of the iminium intermediate before the reduction is complete.

A summary of typical reaction conditions for N-alkylation is presented in the table below.

| Parameter | Direct Alkylation | Reductive Amination |

| Piperidine Substrate | Piperidine-4-carboxylic acid ester | Piperidine-4-carboxylic acid or ester |

| Alkylating/Carbonyl Source | 1-Bromononane or 1-Iodononane | Nonanal |

| Reagent/Catalyst | K₂CO₃ or Cs₂CO₃ | NaBH(OAc)₃ or NaBH₃CN |

| Solvent | DMF or Acetonitrile | Dichloromethane or 1,2-Dichloroethane |

| Temperature | Room Temperature to 100 °C | Room Temperature |

Stereochemical Control in the Synthesis of Chiral Analogues (if applicable)

For this compound itself, there are no stereocenters, and thus stereochemical control is not a factor. However, if chiral analogues were to be synthesized, for instance, with substituents on the piperidine ring, stereochemical control would become a critical consideration. The synthesis of enantiopure substituted piperidines is a significant area of research, often employing chiral starting materials or asymmetric catalytic methods. For example, the synthesis of specific stereoisomers of 2-substituted piperidine-4-carboxylic acids has been achieved from amino acids. mdpi.com

Modern Synthetic Techniques and Sustainable Approaches

While traditional methods are effective, modern synthetic chemistry offers more sustainable and efficient alternatives.

Photocatalysis: Recent advances in photoredox catalysis have enabled novel N-alkylation strategies. These methods can utilize alkyl halides under mild, visible-light-induced conditions, often offering a greener alternative to classical thermal reactions. princeton.edu

Catalytic Reductive Amination: The development of heterogeneous catalysts for reductive amination is a key area of green chemistry. For instance, platinum-molybdenum catalysts on an alumina (B75360) support have been shown to effectively catalyze the reductive amination of carboxylic acids with amines using hydrogen gas. rsc.org This approach offers advantages in terms of catalyst recyclability and waste reduction.

Flow Chemistry: Conducting N-alkylation reactions in a continuous flow reactor can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for large-scale synthesis.

These modern techniques, while not yet specifically documented for the synthesis of this compound, represent the forefront of synthetic methodology and could readily be adapted for its preparation.

Chemical Reactivity and Derivatization Strategies of 1 Nonylpiperidine 4 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. libretexts.orgchemicalbook.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net This method, known as the Steglich esterification, is effective for a wide range of alcohols, including sterically hindered ones. researchgate.net

Amidation: The synthesis of amides from 1-Nonylpiperidine-4-carboxylic acid can be accomplished by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemicalbook.comlibretexts.org More commonly, the carboxylic acid is first activated. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. masterorganicchemistry.com Alternatively, peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole), can facilitate amide bond formation under mild conditions. google.comnih.gov These methods are widely used in the synthesis of complex molecules due to their efficiency and broad functional group tolerance. chempap.org The use of urea (B33335) as a nitrogen source in the presence of catalysts like Mg(NO₃)₂ has also been reported as a method for the direct synthesis of primary amides from carboxylic acids. nih.gov

| Transformation | Reagent(s) | Byproduct(s) | Key Features |

| Esterification | Alcohol, H₂SO₄ (cat.) | Water | Equilibrium reaction, often requires excess alcohol. libretexts.orgchemicalbook.com |

| Esterification | Alcohol, DCC, DMAP (cat.) | Dicyclohexylurea | Mild conditions, high yields. researchgate.net |

| Amidation | Amine, Heat | Water | Direct reaction, requires high temperatures. chemicalbook.comlibretexts.org |

| Amidation | 1. SOCl₂ 2. Amine | SO₂, HCl | Formation of an intermediate acyl chloride. masterorganicchemistry.com |

| Amidation | Amine, EDC, HOBt | Urea byproduct, water | Mild conditions, widely used in peptide synthesis. google.comnih.gov |

Modifications and Functionalizations of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom of the piperidine ring is a nucleophilic and basic center, offering another avenue for chemical modification. Common transformations include quaternization and N-oxide formation, which can significantly alter the compound's solubility, polarity, and pharmacological properties.

Quaternization: The reaction of the piperidine nitrogen with an alkyl halide (e.g., methyl iodide, ethyl bromide) leads to the formation of a quaternary ammonium salt. mdpi.comnih.gov This transformation introduces a permanent positive charge, which generally increases water solubility and can be used to modulate biological activity. nih.gov The nonyl group on the nitrogen may provide some steric hindrance, but the nitrogen remains reactive towards suitable electrophiles.

N-Oxide Formation: The piperidine nitrogen can be oxidized to its corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgchemicalbook.com The resulting N-oxide has a highly polar N⁺-O⁻ bond, which can increase water solubility and alter the molecule's interaction with biological targets. mdpi.com N-oxides can also serve as intermediates in further synthetic transformations.

| Transformation | Reagent(s) | Product Type | Change in Properties |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Increased water solubility, permanent positive charge. mdpi.comnih.gov |

| N-Oxidation | H₂O₂, Acetic Acid or m-CPBA | N-Oxide | Increased polarity and water solubility. arkat-usa.orgmdpi.com |

Diversification via Substitutions on the Piperidine Ring System

While the existing substituents on this compound direct much of its reactivity, further functionalization of the piperidine ring itself can lead to a wider range of derivatives. These reactions often require specific strategies to achieve regioselectivity.

Modern synthetic methods allow for the direct C-H functionalization of piperidine rings, although the presence of the N-nonyl group will influence the site of reaction. researchgate.netnih.gov The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing groups. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the outcome depending on the N-protecting group and the catalyst used. nih.gov While the N-nonyl group is not a traditional protecting group, its steric and electronic properties would play a role in directing such transformations.

Alternatively, the synthesis of substituted piperidine rings can be achieved through multi-step sequences involving the construction of the ring from acyclic precursors with the desired substituents already in place. nih.gov This approach offers greater control over the final structure but is less direct than C-H functionalization.

Synthesis of Prodrugs and Pro-moieties for Enhanced Biological Performance

Prodrug strategies are commonly employed to improve the pharmaceutical properties of a drug candidate, such as its solubility, permeability, or metabolic stability. mdpi.comnih.govmdpi.com For this compound, both the carboxylic acid and the piperidine nitrogen can be targeted for prodrug design.

The carboxylic acid can be masked as an ester, which can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. mdpi.com The choice of the alcohol used to form the ester can be varied to tune the rate of hydrolysis and the physicochemical properties of the prodrug. mdpi.com For example, acyloxyalkyl esters are a common prodrug motif for carboxylic acids.

The piperidine nitrogen could potentially be incorporated into a pro-moiety that is cleaved in vivo. For instance, N-acyloxyalkoxycarbonyl derivatives can be designed to release the parent secondary amine after enzymatic and subsequent chemical degradation. However, for a tertiary amine like this compound, this approach is less straightforward. The formation of an N-oxide, as discussed in section 3.2, can also be considered a prodrug strategy, as N-oxides can be reduced back to the parent tertiary amine in vivo. mdpi.com

| Functional Group | Prodrug Moiety | Activation Mechanism | Potential Benefit |

| Carboxylic Acid | Ester (e.g., Acyloxyalkyl ester) | Enzymatic hydrolysis by esterases | Improved permeability, masking of acidic group. mdpi.commdpi.com |

| Piperidine Nitrogen | N-Oxide | Enzymatic reduction | Altered solubility and transport properties. mdpi.com |

Spectroscopic and Chromatographic Confirmation of Derivatives

The successful synthesis of derivatives of this compound must be confirmed by appropriate analytical techniques. The primary methods for structural elucidation and purity assessment are nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized derivatives. For ester derivatives, the appearance of new signals corresponding to the protons and carbons of the alcohol moiety, along with a shift in the signals of the carbons and protons near the carboxylic acid, would be expected. chemicalbook.comchemicalbook.com For amide derivatives, new signals for the amine moiety would be observed, and the N-H proton of a primary or secondary amide would typically appear as a broad signal in the ¹H NMR spectrum. oregonstate.edu For quaternized derivatives, a downfield shift of the protons on the carbons adjacent to the nitrogen would be expected due to the positive charge. For N-oxides, shifts in the signals of the protons and carbons of the piperidine ring would also be observed. chemicalbook.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the derivatives and to gain structural information from their fragmentation patterns. libretexts.orglibretexts.org For esters and amides, a common fragmentation pathway is the cleavage of the C-O or C-N bond to form an acylium ion (R-CO⁺). libretexts.orgchempap.orglibretexts.org The molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺ in ESI-MS) would confirm the molecular weight of the synthesized derivative. Derivatization of the carboxylic acid can also be used to enhance detection in MS. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of the synthesized derivatives and for monitoring the progress of reactions. nih.govmdpi.comhelixchrom.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly used for compounds of this type. The retention time of the derivatives would be expected to differ from that of the parent compound based on their relative polarities. For example, ester derivatives would generally be less polar and have longer retention times than the parent carboxylic acid. The purity of the compound can be determined by the relative area of its peak in the chromatogram. For chiral derivatives, chiral HPLC methods can be developed to separate the enantiomers. google.com

| Technique | Information Provided | Expected Observations for Derivatives |

| ¹H and ¹³C NMR | Structural confirmation | Appearance of new signals corresponding to the added functional group, shifts in existing signals. chemicalbook.comchemicalbook.comoregonstate.edu |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak corresponding to the derivative's mass, characteristic fragment ions (e.g., acylium ion). libretexts.orgchempap.orglibretexts.org |

| HPLC | Purity and reaction monitoring | Single peak for a pure compound, different retention time compared to the starting material. nih.govmdpi.comhelixchrom.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Nonylpiperidine 4 Carboxylic Acid Derivatives

Elucidating the Influence of the N-Alkyl Chain Length on Biological Interactions

In studies of cannabimimetic indoles, it was found that an N-1 alkyl side chain is crucial for interaction with cannabinoid receptors. nih.gov High affinity binding to both CB1 and CB2 receptors necessitated an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group, however, led to a marked decrease in binding at both receptors. nih.gov This suggests that while a certain degree of lipophilicity and chain length is required to engage with a hydrophobic pocket in the receptor, excessive length can lead to steric hindrance or an unfavorable conformational orientation, thereby reducing affinity.

Similarly, investigations into N-alkylmorpholine derivatives as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) revealed a clear SAR. Compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) exhibited the most potent bactericidal effects, whereas those with shorter chains (less than five carbons) were inactive. chemrxiv.org This highlights that a substantial hydrophobic chain is essential for this particular biological activity. Further research on N-alkyl piperazine (B1678402) side chains as CXCR4 antagonists also showed that variations in the alkyl substituent could improve metabolic stability and reduce off-target effects. nih.gov

These findings collectively underscore the principle that the N-nonyl chain of 1-Nonylpiperidine-4-carboxylic acid is likely a key contributor to its biological profile. The nine-carbon chain provides a significant hydrophobic character to the molecule, which can facilitate membrane permeability and interaction with hydrophobic regions of target proteins. Optimization of this chain length, by synthesizing and testing analogues with shorter and longer N-alkyl groups, would be a critical step in fine-tuning the compound's biological activity.

Impact of Carboxylic Acid Group Modifications on Molecular Recognition

The carboxylic acid group is a cornerstone of molecular recognition, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. ijacskros.com Its modification is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. longdom.org

In the context of piperidine-4-carboxylic acid derivatives, the carboxyl group is a key pharmacophoric feature. Studies on dual PPARα/γ agonists have explored various analogs of piperidine-4-carboxylic acid, indicating the importance of this functional group for activity. nih.gov The acidic nature of the carboxyl group allows it to act as a strong hydrogen bond donor and, in its deprotonated carboxylate form, as a hydrogen bond acceptor and an electrostatic interaction partner. longdom.org

Bioisosteric replacement of the carboxylic acid is a widely used technique to modulate a compound's properties. For instance, replacing the carboxylic acid with an ester, amide, or an oxadiazole can alter the molecule's polarity, lipophilicity, and metabolic stability. nih.gov Research on imidazodiazepines demonstrated that while carboxylic acid derivatives themselves had low affinity for the kappa opioid receptor (KOR), their corresponding ester and amide bioisosteres with large hydrophobic substituents exhibited significantly higher affinities. mdpi.com Specifically, N,N'-dimethyl amides were found to be poor KOR ligands, suggesting that the presence and nature of the substituents on the amide nitrogen are critical. mdpi.com

Furthermore, in the development of anti-Alzheimer's agents based on piperazine-2-carboxylic acid, it was observed that free carboxylic acid derivatives showed selectivity for acetylcholinesterase (AChE), while their hydroxamic acid and carboxamide counterparts were more potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov This highlights how subtle changes to the carboxylic acid moiety can dramatically shift the selectivity profile of a compound.

Conformational Analysis and its Correlation with Biological Activities

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. mdpi.com For flexible molecules like this compound, which contains a piperidine (B6355638) ring and a long alkyl chain, understanding the preferred conformations is crucial for elucidating the mechanism of action at a molecular level.

Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are powerful tools for studying the conformational preferences of molecules in different environments. mdpi.com By correlating the observed conformations with biological activity data from a series of analogs, it is possible to build a comprehensive model of the bioactive conformation. This knowledge is invaluable for the rational design of new derivatives with improved potency and selectivity. For example, a study on OT analogues used NMR to identify the presence of folded conformations, which was essential for understanding their structure-conformation-function relationship. unifi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties, known as descriptors, QSAR models can be developed to predict the activity of novel compounds and guide the design of more potent analogs.

For this compound derivatives, a QSAR study would involve generating a dataset of analogs with varying N-alkyl chain lengths, modifications to the carboxylic acid group, and other structural changes. For each analog, a set of molecular descriptors would be calculated. These can include:

2D descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological indices.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, electrostatic potential), and hydrophobic fields. researchgate.net

Once the descriptors are calculated and the biological activity of the compounds is determined, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and neural networks are used to build the QSAR model. nih.gov

A well-validated QSAR model can provide valuable insights into the key structural features that govern biological activity. For example, a 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net The contour maps generated from such studies can visually represent regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. This information can then be used to rationally design new derivatives with optimized properties.

The development of robust QSAR models for this compound derivatives would be a powerful tool to accelerate the drug discovery process, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of those with the highest predicted activity.

Comparative SAR Studies with Related Piperidine Carboxylic Acid Scaffolds

To gain a deeper understanding of the unique SAR of this compound, it is highly informative to compare its properties with those of related piperidine carboxylic acid scaffolds. These comparisons can reveal subtle but important differences in how these molecules interact with biological targets and can provide inspiration for the design of novel analogs.

Key comparator scaffolds include:

Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives: Shifting the carboxylic acid from the 4-position to the 3-position of the piperidine ring will significantly alter the geometry of the molecule. This change in the spatial relationship between the nitrogen atom and the carboxylic acid group can have a profound impact on receptor binding.

Piperidine-2-carboxylic acid (Pipecolic acid) and its derivatives: Similarly, moving the carboxylic acid to the 2-position creates a different structural isomer with its own unique conformational preferences and potential biological activities.

Piperazine-2-carboxylic acid derivatives: The introduction of a second nitrogen atom into the ring, as in piperazine, alters the electronic properties and hydrogen bonding capabilities of the scaffold. A study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer's agents demonstrated distinct SAR profiles for different modifications of the carboxylic acid group. nih.gov

Other N-substituted piperidine analogs: Comparing the SAR of the N-nonyl group with other N-substituents, such as aromatic rings or more complex alkyl chains, can provide insights into the specific requirements of the N-substituent binding pocket. For example, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown complex SAR with potent analgesic activity. nih.gov

By systematically comparing the SAR of these different scaffolds, it is possible to identify the key structural determinants of activity and selectivity for a particular biological target. This comparative approach can help to rationalize observed differences in potency and efficacy and can guide the design of new compounds that combine favorable structural features from different scaffolds.

| Compound Name | Structure |

| This compound | |

| Piperidine-3-carboxylic acid (Nipecotic acid) | |

| Piperidine-2-carboxylic acid (Pipecolic acid) | |

| Piperazine-2-carboxylic acid |

| Research Finding | Compound Class | Key Takeaway |

| Optimal N-alkyl chain length for CB1/CB2 receptor binding is 5 carbons. nih.gov | Cannabimimetic indoles | Chain length is critical for receptor affinity. |

| N-alkyl chains of C12-C16 show highest antibacterial activity. chemrxiv.org | N-alkylmorpholine derivatives | Significant hydrophobicity can be essential for biological function. |

| Ester and amide bioisosteres of carboxylic acids can increase receptor affinity. mdpi.com | Imidazodiazepines | Modification of the carboxylic acid group is a powerful tool to modulate activity. |

| Free carboxylic acids and their hydroxamic acid/carboxamide derivatives can exhibit different enzyme selectivity. nih.gov | Piperazine-2-carboxylic acid derivatives | Subtle changes to the carboxyl group can fine-tune selectivity. |

| Specific spatial separation of pharmacophoric groups is required for biological activity. nih.gov | Morphiceptin analogs | Molecular conformation is a key determinant of biological activity. |

| Steric, electrostatic, and hydrophobic properties are crucial for potent enzyme inhibition. researchgate.net | Piperidine carboxamide derivatives | QSAR models can guide the optimization of multiple molecular properties simultaneously. |

Biological and Pharmacological Investigations of 1 Nonylpiperidine 4 Carboxylic Acid and Its Bioisosteres

In Vitro Assays for Target Identification and Validation

In vitro assays are crucial first steps in characterizing the biological activity of a new compound. They involve using isolated biological components, such as receptors, enzymes, or cultured cells, to determine the compound's direct effects in a controlled environment. For a novel compound like 1-Nonylpiperidine-4-carboxylic acid, a broad screening approach would typically be employed to identify potential biological targets.

No studies documenting the receptor binding affinity or functional potency of this compound have been published. Such studies would involve testing the compound against a panel of known receptors (e.g., G-protein coupled receptors, ion channels) to see if it binds and, if so, whether it activates (agonist) or blocks (antagonist) the receptor's function. The long nonyl chain would significantly increase the compound's lipophilicity, which could favor interactions with receptors located within the cell membrane.

There is no available data on the enzyme inhibition profile of this compound. An enzyme inhibition assay would assess the compound's ability to interfere with the activity of various enzymes. Given its structural components—a carboxylic acid and a tertiary amine—it could theoretically interact with a range of enzymes, but this has not been experimentally verified.

No cell-based assay results for this compound are available in the scientific literature. These assays use living cells to understand how a compound affects cellular functions, such as cell proliferation, viability, or the activation of specific signaling pathways. For instance, derivatives of piperidine-4-carboxamide have been shown to induce DNA damage in bacteria, which was confirmed using cell-based reporter gene assays. nih.gov Similar assays would be necessary to elucidate any cellular effects of the title compound.

In Vivo Pharmacological Efficacy Assessment in Preclinical Models

There are no published in vivo studies on this compound. After identifying a promising in vitro activity, compounds are typically tested in animal models of disease to assess their efficacy and therapeutic potential. For example, other piperidine (B6355638) derivatives have been evaluated in mice for analgesic effects. researchgate.net Any in vivo assessment of this compound would be entirely dependent on first identifying a verifiable in vitro activity.

Mechanistic Studies of Biological Action

The mechanism of action for this compound remains unknown due to the lack of biological data. Mechanistic studies aim to understand precisely how a compound produces its pharmacological effect at a molecular level. This often involves a combination of biochemical, biophysical, and cell biology techniques to identify the direct binding partner and the subsequent cascade of events.

Medicinal Chemistry Applications of 1 Nonylpiperidine 4 Carboxylic Acid As a Synthetic Scaffold

Design and Development of Novel Therapeutic Agents Utilizing the Scaffold

The piperidine-4-carboxylic acid framework is a common feature in the design of novel therapeutic agents targeting a diverse range of biological targets. For instance, derivatives of this scaffold have been investigated as antagonists of the α4β1 integrin, which is involved in cell adhesion processes. In these studies, the piperidine (B6355638) ring acts as a central scaffold to which various substituents are attached to optimize binding affinity and selectivity.

Furthermore, the related scaffold, piperidine-4-carboxamide, has been employed in the development of inhibitors for enzymes such as secretory glutaminyl cyclase (sQC), which is implicated in Alzheimer's disease, and MALT1 protease, a target in certain types of lymphoma. nih.govnih.gov These examples highlight the adaptability of the piperidine core in generating molecules with specific biological activities. While no specific therapeutic agents have been publicly reported using the 1-nonyl derivative, its structural features suggest potential applicability in areas where increased lipophilicity is desired to enhance membrane permeability or target engagement within hydrophobic pockets of proteins.

Application in Lead Generation and Optimization Programs

The process of lead optimization in drug discovery often involves systematic structural modifications to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The piperidine-4-carboxylic acid scaffold is amenable to such modifications. The nitrogen atom of the piperidine ring can be readily substituted with a variety of alkyl and aryl groups, allowing for a systematic exploration of the structure-activity relationship (SAR).

Structural simplification is a key strategy in lead optimization to enhance drug-like properties. scienceopen.com While the addition of a long nonyl chain represents an increase in molecular complexity and lipophilicity, in specific contexts, such a modification could be a deliberate strategy to enhance binding to a target with a large hydrophobic pocket. The carboxylic acid group provides a convenient point for esterification or amidation, enabling the generation of a library of derivatives for screening. Although no specific lead optimization programs centered on 1-Nonylpiperidine-4-carboxylic acid are documented, the principles of lead optimization suggest that this compound could be a valuable member of a compound library for screening against various therapeutic targets.

Strategies for Improving Bioavailability and Pharmacokinetic Profiles

The bioavailability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical success. The physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, play a crucial role. The introduction of a nonyl group into the piperidine-4-carboxylic acid scaffold would significantly increase its lipophilicity, which can have a dual effect on bioavailability.

Potential Effects of the Nonyl Chain on Bioavailability:

| Property | Potential Impact of the Nonyl Group | Rationale |

| Membrane Permeability | Increase | Enhanced lipophilicity can facilitate passive diffusion across cell membranes. |

| Aqueous Solubility | Decrease | The long hydrocarbon chain reduces the overall polarity of the molecule. |

| Metabolic Stability | Variable | The nonyl chain could be susceptible to metabolism (e.g., oxidation), but it could also shield other parts of the molecule from metabolic enzymes. |

| Plasma Protein Binding | Increase | Increased lipophilicity often leads to higher binding to plasma proteins like albumin. |

Strategies to modulate these properties for a hypothetical therapeutic agent based on this scaffold could include the introduction of polar functional groups into the nonyl chain or the use of prodrug strategies to mask the carboxylic acid. For instance, creating an ester prodrug could temporarily increase lipophilicity for better absorption, with subsequent hydrolysis in the body to release the active carboxylic acid.

Development of Molecular Tools for Chemical Biology Research

Molecular tools, such as chemical probes, are essential for dissecting complex biological processes. The piperidine-4-carboxylic acid scaffold can be adapted for the development of such tools. For example, by attaching a reporter group (e.g., a fluorescent dye or a biotin (B1667282) tag) to the scaffold, researchers can visualize the localization of the molecule within cells or identify its binding partners.

The long nonyl chain of this compound could be exploited in the design of specific types of molecular probes. For instance, it could serve as a lipid anchor, directing the probe to cellular membranes. While no specific molecular tools based on this exact compound have been described, the underlying principles of chemical probe design suggest its potential utility in this area of research.

Contribution to Pharmacophore Hypotheses and Drug Design Principles

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. slideshare.net The study of molecules containing the piperidine-4-carboxylic acid scaffold contributes to the development of pharmacophore models for various targets. These models, in turn, guide the design of new and more potent drugs. slideshare.netnih.gov

The key features of the piperidine-4-carboxylic acid scaffold that contribute to pharmacophore models include:

A hydrogen bond acceptor/donor: The carboxylic acid group.

A basic nitrogen atom: The piperidine nitrogen, which is often protonated at physiological pH.

A hydrophobic core: The piperidine ring itself.

The addition of the nonyl chain introduces a significant hydrophobic feature. In a pharmacophore model, this long chain would be represented as a large hydrophobic region. The specific length and conformation of this chain would be critical for optimal interaction with a complementary hydrophobic pocket in a target protein. While there are no specific pharmacophore hypotheses built around this compound in the available literature, its structure provides a clear illustration of how the incorporation of a large lipophilic substituent can dramatically alter the pharmacophoric features of a molecule and, consequently, its potential biological targets.

Analytical Methodologies for the Detection and Quantification of 1 Nonylpiperidine 4 Carboxylic Acid in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and confirming the identity of 1-Nonylpiperidine-4-carboxylic acid.

Purity and Identity Confirmation: Reversed-phase HPLC (RP-HPLC) is the most common approach. The purity of synthesized batches of related benzoylpiperidine derivatives has been successfully determined to be ≥ 95% using RP-HPLC with UV detection nih.gov. For this compound, a C18 column is suitable, leveraging the hydrophobic interactions of the nonyl chain. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier to ensure the carboxylic acid is in its protonated form. researchgate.netsielc.com

A typical HPLC method for a related compound, 1-acetylpiperidine-4-carboxylic acid, uses a simple mobile phase of acetonitrile and water with phosphoric acid. sielc.com However, for applications requiring interfacing with mass spectrometry, volatile acids like formic acid are substituted for non-volatile ones like phosphoric acid. researchgate.netsielc.com The scalability of such methods allows for adaptation from analytical-scale purity checks to preparative-scale isolation of the compound from impurities. sielc.com

Gas Chromatography (GC) is less suitable for the direct analysis of intact carboxylic acids like this compound due to their low volatility and thermal lability. However, GC coupled with mass spectrometry (GC-MS) can be employed after a derivatization step. For instance, a method for analyzing 1,3-thiazinane-4-carboxylic acid in urine involved derivatization with isobutyl chloroformate (IBCF) prior to GC-MS analysis. nih.gov A similar esterification of the carboxylic acid group in this compound would be necessary for its analysis by GC.

Table 1: Illustrative HPLC Conditions for Analysis of N-Substituted Piperidine-4-Carboxylic Acids

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Kinetex EVO C18, Newcrom R1) | nih.govresearchgate.net Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Formic Acid for LC-MS) | researchgate.netsielc.com Common mobile phase for RP-HPLC; formic acid is volatile and MS-compatible. |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | nih.gov UV detection is standard for purity; MS provides mass information. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Mass Spectrometry-Based Methods for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a separation technique like LC (LC-MS), it provides high selectivity and sensitivity.

Structural Elucidation: Electrospray ionization (ESI) is a suitable soft ionization technique that would typically generate the protonated molecule [M+H]⁺ for this compound. High-resolution mass spectrometry (HR-MS) can provide an accurate mass measurement, which helps in confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion to obtain structural information. For carboxylic acids, characteristic fragmentation patterns include the loss of water (M-18) and the loss of the entire carboxyl group (M-45). libretexts.org For N-alkyl piperidine (B6355638) alkaloids, fragmentation often involves alpha-cleavage adjacent to the nitrogen atom and cleavage within the N-alkyl chain. libretexts.orgscielo.br The fragmentation of this compound would be expected to show a prominent acylium ion (R-CO⁺) and fragments corresponding to the loss of the nonyl chain and parts of the piperidine ring. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Formula: C₁₅H₂₉NO₂, MW: 255.40)

| m/z (Mass/Charge Ratio) | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 256.22 | [M+H]⁺ | Protonated molecule |

| 238.21 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group |

| 210.22 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| 128.10 | [C₈H₁₄N]⁺ | Alpha-cleavage, loss of C₇H₁₅ from the nonyl group |

| 114.09 | [C₆H₁₂NO]⁺ | Fragmentation of the piperidine ring |

Quantitative Analysis: For quantitative analysis in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is the method of choice due to its superior sensitivity and selectivity. This approach is standard for the quantification of low-molecular-weight carboxylic acids in biological samples. nih.gov

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared) for Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. The spectrum would show characteristic signals for the protons on the nonyl chain (a triplet for the terminal methyl group around 0.8 ppm, and multiplets for the methylene (B1212753) groups between 1.2-1.6 ppm), the protons on the piperidine ring (complex multiplets typically between 1.5-3.5 ppm), and a highly deshielded, often broad singlet for the carboxylic acid proton (typically 10-12 ppm). researchgate.netpressbooks.pubchemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. pressbooks.pub Carbons of the piperidine ring and the nonyl chain would resonate in the aliphatic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Reference/Rationale |

|---|---|---|---|

| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10 - 12 | pressbooks.pub Characteristic downfield shift due to deshielding and hydrogen bonding. |

| Piperidine Ring Protons (C2, C3, C5, C6-H) | ¹H NMR | ~1.8 - 3.5 | researchgate.net Complex multiplets due to axial/equatorial positions and coupling. |

| Nonyl Chain Protons (-CH₂-, -CH₃) | ¹H NMR | ~0.8 (terminal CH₃), ~1.2-2.5 (CH₂) | rsc.org Typical aliphatic chain signals. |

| Carbonyl Carbon (-COOH) | ¹³C NMR | 165 - 185 | pressbooks.pub Characteristic shift for carboxylic acid carbonyls. |

| Piperidine Ring Carbons | ¹³C NMR | ~25 - 60 | rsc.org Aliphatic carbons adjacent to nitrogen are shifted downfield. |

| Nonyl Chain Carbons | ¹³C NMR | ~14 - 40 | rsc.org Typical aliphatic carbon signals. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be dominated by two characteristic absorptions for the carboxyl group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹. pressbooks.pub C-H stretching vibrations from the nonyl chain and piperidine ring would appear around 2850-3000 cm⁻¹.

Development and Validation of Bioanalytical Methods for Biological Samples

Analyzing this compound in biological samples like plasma, urine, or tissue homogenates requires the development and validation of a robust bioanalytical method. uci.edu

Method Development: The standard approach for small molecules in biological matrices is LC-MS/MS. nih.govnih.gov

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For carboxylic acids, SPE can provide cleaner extracts and better concentration. nih.gov

Chromatography: RP-HPLC using a C18 column with a gradient elution of acetonitrile and water containing formic acid is typically effective.

Mass Spectrometry: ESI in positive ion mode would be used to monitor specific MRM transitions from the precursor ion ([M+H]⁺) to one or more product ions to ensure selectivity and sensitivity.

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled this compound) is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.

Method Validation: Once developed, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation ensures the method is reliable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Strategies for Isomer Separation and Enantiomeric Purity Assessment

While this compound itself is an achiral molecule and does not have enantiomers, this section discusses general strategies applicable to its potential isomers or chiral derivatives.

Isomer Separation: Positional isomers (e.g., if the carboxylic acid were at the 2- or 3-position of the piperidine ring) could arise as impurities during synthesis. These isomers often have slightly different polarities and can be separated using chromatographic techniques. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be highly effective for separating isomers of polar, ionizable compounds like pyridinecarboxylic acids and could be applied here. helixchrom.com

Enantiomeric Purity Assessment: If a chiral center were introduced into the molecule (e.g., by substitution on the piperidine ring or the nonyl chain), separation of the resulting enantiomers would be necessary. This is typically achieved using chiral chromatography.

Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, nipecotic acid amides (piperidine-3-carboxylic acid derivatives) have been successfully resolved using an α1-acid glycoprotein (B1211001) (AGP) chiral column. mst.edu For other heterocyclic carboxylic acids, enantioselective anion exchange chromatography using quinine-based chiral selectors has proven effective. chemicalbook.com

Chiral NMR: Chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between enantiomers in NMR spectroscopy, allowing for the determination of enantiomeric purity. For instance, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used as a chiral discriminating agent for piperidines in NMR studies. nih.gov

Computational Chemistry and Theoretical Studies on 1 Nonylpiperidine 4 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

In a hypothetical study of 1-Nonylpiperidine-4-carboxylic acid, molecular docking could be used to screen for potential protein targets. Based on studies of similar piperidine-4-carboxylic acid analogs, Peroxisome Proliferator-Activated Receptors (PPARs) could be selected as a potential target class. nih.gov The simulation would involve preparing the 3D structure of this compound and docking it into the ligand-binding domain of a PPAR isoform (e.g., PPARα or PPARγ). The results would predict the binding energy, which correlates with binding affinity, and visualize the specific molecular interactions.

Key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (like Serine, Threonine, or Tyrosine) in the receptor's active site.

Hydrophobic Interactions: The long nonyl chain would be expected to occupy a hydrophobic pocket within the receptor, interacting with nonpolar residues such as Leucine, Isoleucine, and Valine.

Ionic Interactions: The piperidine (B6355638) nitrogen, if protonated, or the carboxylate group could form salt bridges with charged residues like Aspartic Acid, Glutamic Acid, or Lysine.

The docking results can be summarized in a table to compare against a known reference ligand.

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Target (PPARγ)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound (Hypothetical) | -9.8 | HIS323, SER289 | Hydrogen Bond |

| ILE341, LEU330 | Hydrophobic | ||

| ARG288 | Ionic Bond |

| Reference Ligand (e.g., Rosiglitazone) | -10.5 | HIS323, TYR473, SER289 | Hydrogen Bond |

This table is for illustrative purposes and represents hypothetical data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, electrostatic potential, and various reactivity descriptors.

For this compound, these calculations would reveal insights into its intrinsic chemical behavior.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution. It would likely show a negative potential (red/yellow) around the carboxylic acid's oxygen atoms, indicating a region susceptible to electrophilic attack and favorable for hydrogen bond donation. A positive potential (blue) might be located around the piperidine nitrogen's hydrogen (if protonated), indicating a nucleophilic region.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO might be localized on the carboxylate group, while the LUMO could be distributed across the piperidine ring.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

This table is for illustrative purposes and represents hypothetical data.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations simulate the movement of atoms and molecules over time. nih.gov This provides a dynamic view of the conformational flexibility of the ligand and the stability of its interaction with a target.

An MD simulation of the this compound-PPARγ complex (from docking) would be run for a significant duration (e.g., 100 nanoseconds) in a simulated physiological environment. Analysis of the trajectory would yield:

Conformational Flexibility: The long, flexible nonyl chain can adopt numerous conformations. MD simulations would explore this conformational space, identifying the most stable and frequently occurring shapes within the binding pocket.

Interaction Stability: The simulation would track the hydrogen bonds and other interactions identified in docking. Their persistence over time is a strong indicator of a stable binding mode.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time would assess the stability of the complex. A low, stable RMSD value suggests the complex remains in a consistent equilibrium state.

Table 3: Example of Analysis from a Hypothetical MD Simulation

| Metric | Result (Hypothetical) | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the pocket. |

| Key Hydrogen Bond Occupancy (SER289) | 85% | A persistent and stable hydrogen bond is formed. |

| Radius of Gyration (Nonyl Chain) | Varies between 4-6 Å | The aliphatic tail shows significant flexibility within the hydrophobic pocket. |

This table is for illustrative purposes and represents hypothetical data.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

For a compound to be a viable drug, it must possess favorable ADME properties. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the discovery process. nih.govnih.gov

For this compound, a computational ADME profile would be generated using various predictive models, such as SwissADME or similar software. nih.gov Key parameters predicted would include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors. researchgate.net

Gastrointestinal (GI) Absorption: Prediction of how well the compound would be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes (e.g., CYP3A4, CYP2D6).

Table 4: Predicted In Silico ADME Profile for this compound

| Property | Predicted Value (Hypothetical) | Assessment |

|---|---|---|

| Molecular Weight | 283.45 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.9 | Compliant with Lipinski's Rule (<5) |

| H-Bond Donors | 1 (from COOH) | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 2 (from COOH) | Compliant with Lipinski's Rule (<10) |

| GI Absorption | High | Likely good oral absorption |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

| P-gp Substrate | Yes | May be subject to efflux from cells |

This table is for illustrative purposes and represents hypothetical data.

Virtual Screening and Ligand-Based Drug Design Methodologies

When the 3D structure of a target is unknown, ligand-based drug design methodologies become essential. nih.gov If this compound were found to have desirable activity, its structure could serve as a template for discovering new compounds.

Pharmacophore Modeling: A pharmacophore model would be built based on the key chemical features of this compound responsible for its activity. This model would typically include a hydrogen bond acceptor (from the carbonyl oxygen), a hydrogen bond donor (from the hydroxyl group), a positive ionizable feature (the piperidine nitrogen), and a large hydrophobic region (the nonyl tail). This pharmacophore could then be used as a 3D query to screen large virtual libraries of compounds to find structurally diverse molecules that match the feature arrangement and could have similar biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogs were synthesized, a QSAR model could be developed. youtube.com This model would create a mathematical relationship between the structural properties (descriptors) of the molecules and their biological activity. For example, it might reveal that increasing the length of the alkyl chain up to a certain point enhances activity, after which activity decreases. This provides a predictive tool to guide the design of more potent analogs.

Table 5: Hypothetical Pharmacophore Model Features for this compound

| Feature | Type | Location |

|---|---|---|

| Feature 1 | Hydrogen Bond Acceptor | Carboxylic Acid Oxygen |

| Feature 2 | Negative Ionizable | Carboxylic Acid |

| Feature 3 | Positive Ionizable | Piperidine Nitrogen |

| Feature 4 | Hydrophobic | Nonyl Chain |

This table is for illustrative purposes and represents hypothetical data.

Future Perspectives and Emerging Research Avenues for 1 Nonylpiperidine 4 Carboxylic Acid

Exploration of Novel Therapeutic Indications and Biological Pathways

The piperidine-4-carboxylic acid scaffold is a well-established pharmacophore found in a variety of bioactive molecules. Derivatives have been investigated as inhibitors of enzymes such as 5-alpha-reductase and as agonists for receptors like PPARα/γ. The long alkyl chain of 1-Nonylpiperidine-4-carboxylic acid could potentially direct its activity towards new biological targets. Future research could explore its interaction with lipid-binding proteins or its ability to modulate signaling pathways involved in metabolic diseases, where lipid metabolism plays a crucial role. However, at present, there are no specific studies identifying its therapeutic indications or the biological pathways it may modulate.

Application in Targeted Drug Delivery Systems

Piperidine (B6355638) derivatives are utilized in drug delivery systems, sometimes as linkers or components of larger bioconjugates. The hydrophobic nature of the nonyl group in this compound could be exploited for the formation of micelles or liposomes, potentially encapsulating other therapeutic agents for targeted delivery. Furthermore, it could be incorporated into prodrug strategies to enhance the permeability and oral bioavailability of polar drugs. Research into its self-assembly properties and its compatibility with drug-loaded nanoparticles is a potential, yet unexplored, area of study.

Integration with High-Throughput Screening and Combinatorial Chemistry

While high-throughput screening and combinatorial chemistry are powerful tools for drug discovery, their application to this compound has not been documented. In theory, this compound could serve as a scaffold in the creation of diverse chemical libraries. By varying substituents on the carboxylic acid group or by introducing modifications to the piperidine ring, a multitude of new chemical entities could be generated and screened for various biological activities. However, no such libraries or screening efforts involving this specific compound have been reported.

Potential in Material Science and Supramolecular Chemistry

N-substituted piperidine derivatives have found applications in material science, for instance, in the functionalization of nanoparticles and the formation of metal-organic frameworks. The amphiphilic character of this compound, with its polar carboxylic acid head and nonpolar nonyl tail, suggests a potential for self-assembly into interesting supramolecular structures such as monolayers or vesicles. These properties could be of interest in the development of new surfactants, coatings, or functional materials. To date, no studies have been published investigating the material science applications or supramolecular chemistry of this compound.

Advancements in Sustainable and Scalable Synthetic Routes

The synthesis of N-substituted piperidine-4-carboxylic acids is well-documented, often involving the N-alkylation of piperidine-4-carboxylic acid or its esters. While general methods for this type of transformation exist, specific research focused on developing sustainable and scalable synthetic routes for this compound is not available. Future research in this area could focus on the use of greener solvents, catalytic methods to replace traditional stoichiometric reagents, and the development of continuous flow processes to improve efficiency and reduce waste. Such advancements would be crucial for enabling any potential large-scale application of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1-Nonylpiperidine-4-carboxylic acid?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes:

- Step 1 : Reacting piperidine-4-carboxylic acid with a nonyl halide (e.g., 1-bromononane) under basic conditions to introduce the nonyl group at the 1-position of the piperidine ring.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

- Key Considerations : Reaction temperature (e.g., reflux in ethanol or THF) and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yield. Green chemistry principles, such as solvent optimization, are recommended to reduce waste .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nonyl chain attachment and piperidine ring integrity. For example, the nonyl group’s terminal methyl protons appear at δ ~0.8–1.2 ppm, while the piperidine ring protons resonate between δ 1.5–3.5 ppm .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group, while C-H stretches (~2850–2960 cm⁻¹) validate the nonyl chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 285.23 for C₁₅H₂₉NO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control : Higher temperatures (e.g., 80–100°C) accelerate nucleophilic substitution but may promote side reactions. Microwave-assisted synthesis can enhance efficiency .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while greener alternatives (e.g., ethanol/water mixtures) balance sustainability and yield .

Q. How do researchers resolve contradictory data on the biological activity of piperidine-4-carboxylic acid derivatives?

- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm activity. For instance, conflicting solubility data may arise from aggregation; dynamic light scattering (DLS) can clarify particle size distribution .

- Structural Analog Comparison : Compare 1-nonyl derivatives with shorter-chain analogs (e.g., acetyl or benzyl groups) to isolate the nonyl group’s contribution to activity .

Q. How does the nonyl substituent influence the physicochemical and biological properties of piperidine-4-carboxylic acid derivatives?

- Lipophilicity : The nonyl chain increases logP values, enhancing membrane permeability but reducing aqueous solubility. Computational tools like Molinspiration can predict these changes .

- Biological Interactions : Long alkyl chains may anchor the compound in lipid bilayers, modulating interactions with transmembrane targets (e.g., GPCRs or ion channels). Surface plasmon resonance (SPR) assays quantify binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.